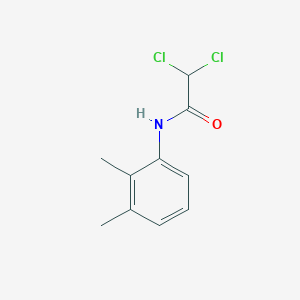
2,2-dichloro-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a dimethylphenyl group attached to the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,3-dimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
Procedure: The 2,3-dimethylaniline is added to the solvent, followed by the slow addition of chloroacetyl chloride while maintaining the temperature below 30°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water and acid or base, the compound can undergo hydrolysis to form the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 2,3-dimethylaniline and acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target organism or system.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,2-Dichloro-N-phenylacetamide
- 2,2-Dichloro-N-(3-methylphenyl)acetamide
Uniqueness
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Propiedades
Número CAS |
18823-63-7 |
|---|---|
Fórmula molecular |
C10H11Cl2NO |
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-4-3-5-8(7(6)2)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |
Clave InChI |
USQDXPUFFLAJEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


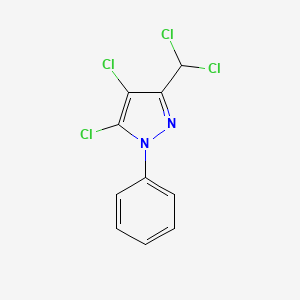
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
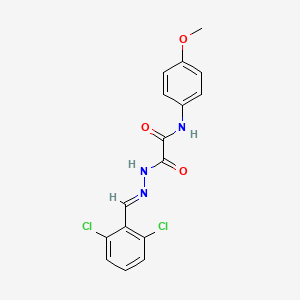

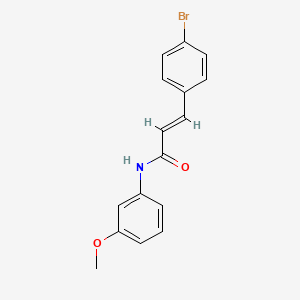

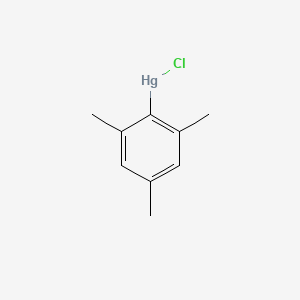
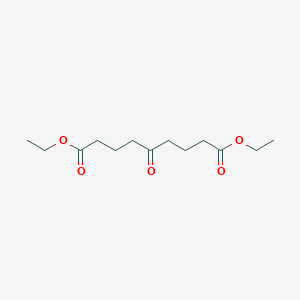

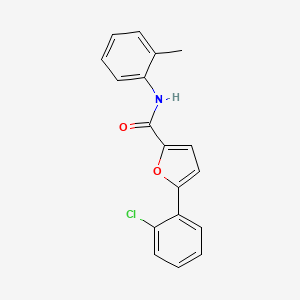
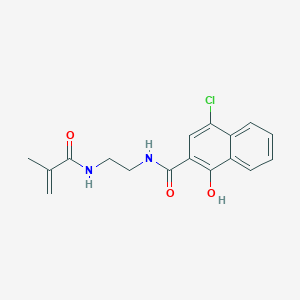
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

